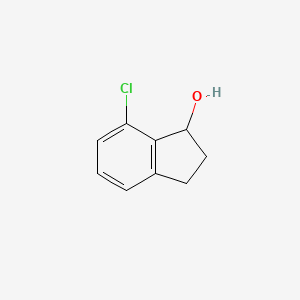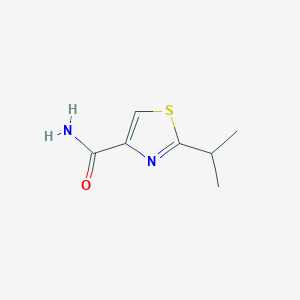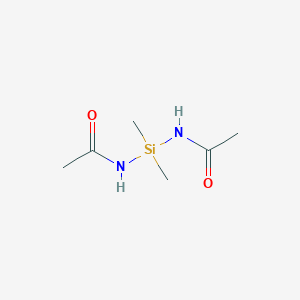![molecular formula C9H14O3 B11915256 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C9H14O3. It is known for its unique spirocyclic structure, which consists of a dioxaspiro ring fused to a decane backbone. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability .
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal. This intermediate is then oxidized to yield the desired aldehyde . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Wittig Reactions: It can participate in Wittig reactions to form alkenes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of Schiff bases. This reactivity is exploited in various biochemical assays and synthetic applications . The molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]decane-2-carbaldehyde can be compared with other spirocyclic compounds, such as:
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde: Similar in structure but differs in the position of the aldehyde group.
1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Another closely related compound with slight variations in reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable building block in organic synthesis .
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h6,8H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGZPNNLXMQFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)





![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)



